

# Synonyms for cis-1,2-Dichloroethylene in scientific literature

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *cis-1,2-Dichloroethylene*

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An In-depth Technical Guide on **cis-1,2-Dichloroethylene**: Nomenclature, Properties, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **cis-1,2-dichloroethylene**, a significant chemical compound with various industrial and research applications. It details the synonyms and nomenclature used in scientific literature, summarizes its key physical and chemical properties, and presents detailed experimental protocols for its analysis via spectroscopic and chromatographic techniques. A logical diagram illustrating its isomeric relationship is also provided for clarity.

## Nomenclature and Synonyms

Accurate identification of chemical compounds is critical in scientific research and development. **cis-1,2-Dichloroethylene** is known by several names in the literature, which are summarized in the table below. The International Union of Pure and Applied Chemistry (IUPAC) name is (Z)-1,2-dichloroethene.<sup>[1][2][3]</sup> The "cis" prefix indicates that the chlorine atoms are on the same side of the carbon-carbon double bond.

## Data Presentation: Physical and Chemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its safe handling, application, and analysis. The following table summarizes key quantitative data for **cis-1,2-dichloroethylene**.

Property	Value	Source
Molecular Formula	C <sub>2</sub> H <sub>2</sub> Cl <sub>2</sub>	[1][2][4]
Molecular Weight	96.94 g/mol	[1][4][5]
CAS Number	156-59-2	[1][2][5][6]
EC Number	205-859-7	[5]
IUPAC Name	(Z)-1,2-dichloroethene	[1][2][3]
Appearance	Colorless liquid	[1][4][7]
Odor	Ether-like, slightly acrid, chloroform-like	[1][3][7]
Boiling Point	60 °C (lit.)	[7][8]
Melting Point	-80 °C (lit.)	[7][8]
Density	1.284 g/mL at 25 °C (lit.)	[7][8]
Flash Point	36-39 °F	[1][7][9]
Solubility	Insoluble in water; soluble in alcohol, ether, and most other organic solvents.	[1][7]
Refractive Index	n <sub>20/D</sub> 1.449 (lit.)	[8]

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for common analytical techniques used to characterize **cis-1,2-dichloroethylene**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules. The following is a general protocol for obtaining a  $^1\text{H}$  NMR spectrum of **cis-1,2-dichloroethylene**.

Objective: To acquire a high-resolution proton NMR spectrum of **cis-1,2-dichloroethylene** for structural confirmation.

Materials:

- **cis-1,2-Dichloroethylene** sample
- Deuterated chloroform ( $\text{CDCl}_3$ )
- 5 mm NMR tubes
- Pasteur pipette and cotton wool
- Vortex mixer
- NMR spectrometer

Procedure:

- Sample Preparation:
  - Ensure the NMR tube is clean and dry. It can be cleaned with acetone and dried in an oven at a temperature not exceeding  $100^\circ\text{C}$  or by passing a stream of nitrogen gas through it.
  - In a small, clean vial, dissolve approximately 1-10 mg of **cis-1,2-dichloroethylene** in 0.5-0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ). For a liquid sample, a few drops are typically sufficient.
  - Thoroughly mix the solution using a vortex mixer to ensure homogeneity.
  - Filter the solution into the NMR tube using a Pasteur pipette with a small cotton wool plug to remove any particulate matter. This is crucial for obtaining high-resolution spectra.

- The final volume in the NMR tube should be approximately 0.5-0.6 mL, corresponding to a height of about 4-5 cm in a standard 5 mm tube.
- Instrument Setup and Data Acquisition:
  - Carefully wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone before inserting it into the spectrometer's spinner turbine.
  - Insert the sample into the NMR magnet.
  - Lock onto the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve optimal homogeneity and resolution.
  - Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a  $^1\text{H}$  spectrum of a relatively concentrated sample, a small number of scans (e.g., 8 or 16) is usually sufficient.
  - Acquire the free induction decay (FID).
- Data Processing:
  - Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
  - Phase the spectrum to ensure all peaks are in the absorptive mode.
  - Calibrate the chemical shift scale using the residual solvent peak of  $\text{CDCl}_3$  ( $\delta \approx 7.26$  ppm) as a reference.
  - Integrate the peaks to determine the relative ratios of different protons.
  - Analyze the chemical shifts and coupling constants to confirm the structure of **cis-1,2-dichloroethylene**.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. For a volatile compound like **cis-1,2-dichloroethylene**, gas-phase IR spectroscopy is a suitable method.

Objective: To obtain the gas-phase infrared spectrum of **cis-1,2-dichloroethylene** to identify its characteristic vibrational modes.

Materials:

- **cis-1,2-Dichloroethylene** sample
- Gas-tight syringe
- Gas cell for IR spectrometer (e.g., 10 cm path length) with appropriate windows (e.g., KBr or NaCl)
- FTIR spectrometer

Procedure:

- Sample Preparation:
  - Ensure the gas cell is clean, dry, and free of any residual contaminants. Purge the cell with an inert gas like nitrogen if necessary.
  - Record a background spectrum of the empty gas cell.
  - Using a gas-tight syringe, carefully inject a small amount of **cis-1,2-dichloroethylene** vapor into the gas cell. Due to its volatility, allowing a small amount of the liquid to evaporate into the cell at room temperature is often sufficient.
- Instrument Setup and Data Acquisition:
  - Place the gas cell in the sample compartment of the FTIR spectrometer.
  - Set the desired spectral range (e.g., 4000-400  $\text{cm}^{-1}$ ) and resolution (e.g., 4  $\text{cm}^{-1}$ ).
  - Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a spectrum with a good signal-to-noise ratio.
  - Acquire the sample spectrum.

- Data Processing:
  - The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Identify and label the characteristic absorption bands corresponding to the vibrational modes of **cis-1,2-dichloroethylene**. For example, look for C-H and C=C stretching and bending vibrations.

## Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. The following is a general protocol for the analysis of **cis-1,2-dichloroethylene**.

Objective: To separate and quantify **cis-1,2-dichloroethylene** in a sample using Gas Chromatography with Flame Ionization Detection (GC-FID).

Materials:

- **cis-1,2-Dichloroethylene** sample and standards of known concentration
- A suitable solvent (e.g., methanol) for preparing standards and samples
- Gas chromatograph equipped with a Flame Ionization Detector (FID)
- A suitable capillary column (e.g., a non-polar or medium-polarity column)
- Autosampler or manual syringe

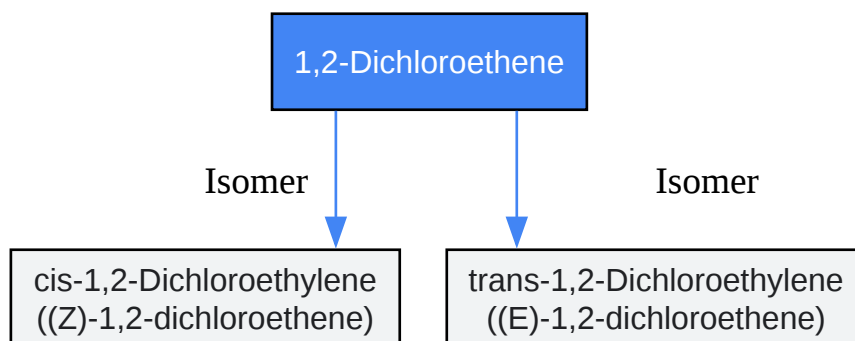
Procedure:

- Sample and Standard Preparation:
  - Prepare a stock solution of **cis-1,2-dichloroethylene** in methanol.
  - From the stock solution, prepare a series of calibration standards at different concentrations by serial dilution.
  - Prepare the unknown sample by dissolving a known amount in methanol.

- Instrument Setup and Parameters:
  - Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 200 °C). Use a split or splitless injection mode depending on the expected concentration.
  - Column: Install a suitable capillary column.
  - Oven Temperature Program: A typical program could be:
    - Initial temperature: 40-60 °C, hold for 1-2 minutes.
    - Ramp: Increase the temperature at a rate of 10 °C/min to 150 °C.
    - Hold: Maintain the final temperature for 2-5 minutes.
  - Carrier Gas: Use a high-purity carrier gas such as helium or hydrogen at a constant flow rate.
  - Detector: Set the FID temperature to a high value to prevent condensation (e.g., 250 °C). Ensure appropriate flows of hydrogen and air for the flame.
- Data Acquisition and Analysis:
  - Inject a fixed volume (e.g., 1 µL) of each standard and the sample into the GC.
  - Record the chromatograms. The retention time of the peak will be characteristic of **cis-1,2-dichloroethylene** under the given conditions.
  - Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
  - Determine the concentration of **cis-1,2-dichloroethylene** in the unknown sample by comparing its peak area to the calibration curve.

## Mandatory Visualization: Isomeric Relationship

The following diagram, generated using the DOT language, illustrates the relationship between 1,2-dichloroethene and its cis and trans isomers.



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Caption: Isomeric forms of 1,2-dichloroethylene.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)